molecular formula C13H16N4O7 B1439980 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose CAS No. 98897-09-7

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

Cat. No. B1439980
CAS RN: 98897-09-7
M. Wt: 340.29 g/mol
InChI Key: AMENESIYYZEZKA-TWEVDUBQSA-N
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Description

“6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose” is a chemical compound with the molecular formula C19H24N4O7 . Its molecular weight is 420.422 .

Scientific Research Applications

Regioselective Protection and Derivatization

A study by Chang et al. (2010) explored the regioselective one-pot transformation of 2-azido-2-deoxy-1,3,4,6-tetra-O-trimethylsilyl-d-glucopyranose, yielding various fully protected derivatives, including those with free alcohols at positions 1, 3, 4, and 6. This process underscores the versatility of azido-deoxy-glucopyranose derivatives in selective chemical modifications, relevant for designing specific molecular probes or drug carriers (Chang et al., 2010).

Surface-active Properties and Amphiphilic Derivatives

Maunier et al. (1997) synthesized several 6-amido-6-deoxy derivatives of methyl α-d-glucopyranoside and d-glucopyranose, exploring their high Krafft temperatures and tensio-active properties. These compounds' design for high Krafft temperatures, influenced by hydrogen bonding, positions them as candidates for surfactant applications in pharmaceutical formulations and drug delivery systems (Maunier et al., 1997).

Chemoenzymatic Synthesis for Bioactive Oligosaccharides

A 2020 study by Dussouy et al. demonstrated the use of chemoenzymatic strategies for regio- and stereoselective synthesis of bioactive oligosaccharides, including derivatives from unnatural glycosides like 6-azido-6-deoxy-d-glucose. This method facilitated the production of galectin-3 inhibitors, showcasing the potential of azido sugars in the synthesis of therapeutically relevant compounds (Dussouy et al., 2020).

Glycoconjugates Synthesis

Horvat et al. (1989) developed a novel approach to synthesize 6-O-peptidyl-d-glycopyranoses using unprotected sugars, indicating the potential of azido-glucose derivatives in creating glycoconjugates. Such conjugates are crucial in developing vaccines and drug delivery systems, as they can improve targeting and efficacy (Horvat et al., 1989).

properties

IUPAC Name

4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8-,9-,10+,11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENESIYYZEZKA-TWEVDUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

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